WB4-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H48N4O14S2 |

|---|---|

Molecular Weight |

1017.1 g/mol |

IUPAC Name |

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-(2-methylpropanoylamino)benzoyl]amino]cyclobutane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C52H48N4O14S2/c1-27(2)43(57)53-33-17-11-29(12-18-33)45(59)55-51(49(63)64)41(31-15-21-35(37(25-31)67-5)69-47(61)39-9-7-23-71-39)52(50(65)66,56-46(60)30-13-19-34(20-14-30)54-44(58)28(3)4)42(51)32-16-22-36(38(26-32)68-6)70-48(62)40-10-8-24-72-40/h7-28,41-42H,1-6H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)(H,63,64)(H,65,66) |

InChI Key |

YCBYMFFEJARIGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)C(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of WB4-24

An In-depth Technical Guide on the Core Mechanism of Action of WB4-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

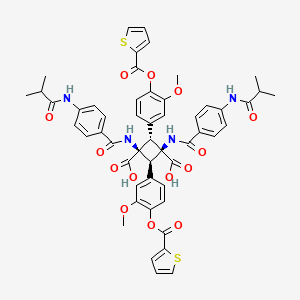

This compound is a non-peptide, small-molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R).[1][2] Structurally, it is a dimer characterized by a cyclobutane (B1203170) core with two pairs of symmetrical side chains.[1] As a potent orthosteric agonist, this compound mimics the biological activities of the endogenous GLP-1 peptide, demonstrating significant potential in therapeutic applications, particularly in the management of inflammatory pain.[1][3][4] This document provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with GLP-1R, the resultant signaling cascade, and its pharmacological effects. It includes a summary of key quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathway and experimental workflows.

Core Mechanism of Action: GLP-1R Agonism

The primary mechanism of action of this compound is its function as a reversible, orthosteric agonist at the GLP-1 receptor, exhibiting full intrinsic activity.[1] Unlike peptide agonists, this compound's unique structure allows it to bind deep within the transmembrane (TM) domain of the receptor, a site typically accessible only to peptidic ligands.[2][3]

Structural Basis of Receptor Interaction

Cryo-electron microscopy studies have revealed the precise binding mode of this compound to the human GLP-1R.[2][4] The molecule anchors itself within the orthosteric binding pocket through extensive interactions with multiple receptor domains:

-

Deep Pocket Penetration : One of this compound's four arms inserts deeply into the binding pocket, partially overlapping with the binding site of the native GLP-1 peptide (specifically, residues A8 to D15).[2][4] This arm interacts with TM helices 1, 2, 3, and 7, as well as the N-terminal extracellular domain (ECD) and extracellular loop 2 (ECL2).[2][3]

-

Peripheral Interactions : The other three arms extend to engage clefts between TM1-TM7, TM1-TM2, and TM2-TM3.[2][3] This interaction pattern is substantially similar to other known small-molecule GLP-1R agonists.[2]

This unique, multi-point engagement induces a specific conformational change in the GLP-1R, stabilizing its active state and initiating downstream intracellular signaling.[3] Structural comparisons with its analog, Boc5, show that this compound establishes more extensive contacts with the receptor's TM bundles, which is believed to account for its superior potency.[3][5]

Downstream Signaling Pathway in Nociception

In the context of inflammatory pain, this compound's primary effect is mediated through the activation of GLP-1 receptors on spinal microglia.[1][6] This activation triggers a specific signaling cascade that results in analgesia:

-

β-Endorphin Release : Activation of microglial GLP-1R by this compound stimulates the expression of proopiomelanocortin (POMC), the precursor protein for β-endorphin.[1] This leads to the synthesis and release of the endogenous opioid peptide β-endorphin from these glial cells.[1][7]

-

Opioid Receptor Activation : The released β-endorphin then acts on μ-opioid receptors, which are expressed on nearby neurons, to produce a potent anti-hypersensitive effect, blocking the transmission of pain signals.[7]

-

Specific Anti-inflammatory Profile : Notably, the mechanism of this compound is distinct from many anti-inflammatory agents. It does not inhibit the expression of pro-inflammatory cytokines in spinal microglia.[1][7] Its analgesic effect is specifically attributed to the release of β-endorphin.[6][7]

This pathway has been confirmed by experiments showing that the anti-nociceptive effects of this compound are prevented by the administration of a microglial inhibitor, a β-endorphin neutralizing antibody, or a μ-opioid receptor antagonist.[7]

References

- 1. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of peptidomimetic agonism revealed by small- molecule GLP-1R agonists Boc5 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of WB4-24: A Non-Peptidic GLP-1 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WB4-24 is a potent, non-peptidic, small-molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. As a derivative of the earlier identified compound Boc5, this compound exhibits an improved pharmacological profile, demonstrating the successful application of structure-activity relationship (SAR) studies in optimizing drug candidates. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its chemical synthesis, in vitro and in vivo activities, and the molecular basis of its interaction with the GLP-1R. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis. Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety. While peptide-based GLP-1R agonists have proven to be effective therapeutics, their injectable route of administration has prompted the search for orally bioavailable, small-molecule alternatives.

This compound emerged from a series of cyclobutane (B1203170) derivatives as a promising lead compound.[1] It is a dimer characterized by a central cyclobutane core with two pairs of symmetrical side chains.[1] This unique structure allows it to act as an orthosteric agonist, binding to the same site as the native GLP-1 peptide.[1] This guide will delve into the specific structural features of this compound that contribute to its potent agonistic activity.

Chemical Structure and Synthesis

The chemical name for this compound is 1,3-bis(4-isobutyramidobenzamido)-2,4-bis(3-methoxy-4-(thiophene-2-carbonyloxy)phenyl)cyclobutane-1,3-dicarboxylic acid. The synthesis of this compound and its analogs is based on the modification of a central cyclobutane scaffold.

Experimental Protocols: Synthesis of this compound (Compound 16)

The detailed synthetic route for this compound (referred to as compound 16 in the primary literature) is outlined below, based on the procedures described by Liu et al. (2012).

General Procedure for the Synthesis of Compound 16 (this compound):

A solution of the precursor amine (1 equivalent) in dichloromethane (B109758) (DCM) is treated with isobutyryl chloride (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the final compound.

Further details on the synthesis of the precursor molecules can be found in the supplementary information of the cited literature.

Structure-Activity Relationship (SAR) Analysis

The development of this compound from its predecessor, Boc5, highlights key structural modifications that enhance its biological activity. A series of analogs were synthesized to probe the importance of different functional groups on the cyclobutane core and its side chains.

Modifications on the Cyclobutane Core

The rigid cyclobutane core serves as a scaffold to orient the four side chains in a specific spatial arrangement, which is crucial for receptor binding and activation. Variations in the stereochemistry of the substituents on the cyclobutane ring have been shown to significantly impact activity.

Modifications of the Side Chains

This compound possesses four distinct arms extending from the central core. The nature of these arms is critical for its interaction with the GLP-1R binding pocket.

-

Arm A-1 and A-2: These arms, containing thiophene (B33073) groups, are essential for receptor activation. They penetrate deep into the transmembrane (TM) domain of the receptor.[2]

-

Arm B-1 and B-2: Modifications to these arms have been explored to optimize potency and pharmacokinetic properties. For instance, the isobutyryl group in this compound was found to be optimal for improving ligand binding and receptor activation potency compared to the tert-butoxycarbonyl group in Boc5.[2][3]

Cryo-electron microscopy studies have revealed that one arm of this compound inserts deeply into the orthosteric binding pocket, a region typically accessed by peptidic agonists.[4][5] The other three arms extend into the TM1-TM7, TM1-TM2, and TM2-TM3 clefts.[4]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays.

| Assay | Cell Line | Parameter | This compound Value | GLP-1 Value | Reference |

| GLP-1R Binding Assay | Primary Microglial Cells | IC50 | 560.0 nM | 3.2 nM | [1] |

| GLP-1R Binding Assay | HEK293 cells | IC50 | 300 nM | 2.5 nM | [1] |

| GLP-1R Binding Assay | PC12 cells | IC50 | 260.0 nM | 1.7 nM | [1] |

| Hydrogen Peroxide Oxidative Damage Assay | HEK293 cells | EC50 | 0.6 µM | 2.6 nM | [1] |

| Hydrogen Peroxide Oxidative Damage Assay | PC12 cells | EC50 | 1.2 µM | 5.0 nM | [1] |

Table 1: In Vitro Activity of this compound

Experimental Protocols: Biological Assays

GLP-1 Receptor Binding Assay

This assay is performed to determine the affinity of this compound for the GLP-1 receptor.

Protocol: Primary microglial cells, HEK293 cells stably expressing the human GLP-1 receptor, or PC12 cells expressing the rat GLP-1 receptor are used. The cells are incubated with a fluorescently labeled GLP-1 receptor antagonist, exendin(9-39)-FITC. Increasing concentrations of unlabeled this compound or GLP-1 are added to compete for binding with the fluorescent ligand. The displacement of the fluorescent ligand is measured using flow cytometry. The concentration of the competitor that inhibits 50% of the specific binding of the fluorescent ligand (IC50) is then calculated.[1]

Functional Assay: Hydrogen Peroxide Oxidative Damage Assessment

This assay evaluates the functional agonistic activity of this compound by measuring its protective effect against oxidative stress.

Protocol: HEK293 or PC12 cells are pre-treated with varying concentrations of this compound or exenatide (B527673) for a specified period. Subsequently, the cells are exposed to hydrogen peroxide to induce oxidative damage. Cell viability is then assessed using a standard method, such as the MTT assay. The concentration of the agonist that provides 50% of the maximal protection (EC50) is determined.[1]

Signaling Pathways

This compound activates the GLP-1 receptor, leading to downstream signaling cascades.

Canonical Gs-cAMP Pathway

Upon binding of this compound, the GLP-1R undergoes a conformational change, activating the associated Gs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to insulin secretion in pancreatic β-cells.

Caption: Canonical GLP-1R signaling pathway activated by this compound.

Anti-inflammatory and Analgesic Pathway

In addition to its role in glucose metabolism, this compound has been shown to exert anti-inflammatory and antinociceptive effects. This is mediated by the stimulation of β-endorphin release from spinal microglia.[1][6]

Caption: this compound mediated anti-inflammatory and analgesic pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a small-molecule GLP-1R agonist like this compound.

Caption: General experimental workflow for this compound discovery.

Conclusion

The structure-activity relationship of this compound provides a compelling case study in the rational design of non-peptidic GPCR agonists. The optimization from Boc5 to this compound, guided by systematic structural modifications and comprehensive biological evaluation, has yielded a potent small-molecule GLP-1R agonist with therapeutic potential. The detailed understanding of its binding mode and signaling pathways paves the way for the development of future generations of orally active drugs for the treatment of metabolic diseases. Further research focusing on improving the oral bioavailability and metabolic stability of this class of compounds is warranted.

References

- 1. pnas.org [pnas.org]

- 2. Glucagon-Like Peptide-1 and Its Class B G Protein–Coupled Receptors: A Long March to Therapeutic Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding sites and design strategies for small molecule GLP-1R agonists [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ‘Chemistry at the speed of sound’: automated 1536-well nanoscale synthesis of 16 scaffolds in parallel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of WB4-24 with the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of WB4-24, a non-peptide agonist, to the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document outlines quantitative binding data, detailed experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in the field of metabolic diseases and drug discovery.

Quantitative Binding Affinity of this compound to GLP-1R

The binding affinity of this compound to the GLP-1 receptor has been determined using competitive binding assays, where this compound displaces a labeled ligand. The half-maximal inhibitory concentration (IC50) is a key measure of its binding potency. Additionally, its functional potency has been assessed through assays measuring downstream signaling, providing the half-maximal effective concentration (EC50).

| Parameter | Cell Line | Value (nM) | Reference Compound (GLP-1) | Reference Value (nM) |

| IC50 | Primary Microglial Cells | 560.0 | GLP-1 | 3.2 |

| IC50 | HEK293 Cells | 300.0 | GLP-1 | 2.5 |

| IC50 | PC12 Cells | 260.0 | GLP-1 | 1.7 |

| EC50 (cAMP response) | Not Specified | 23 ± 1.13 | Not Specified | Not Specified |

Table 1: Quantitative analysis of this compound binding and functional potency at the GLP-1 receptor.[1][2]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (GLP-1R).

Materials:

-

Cells or Membranes: HEK293 cells stably expressing the human GLP-1 receptor.

-

Radioligand: Typically [125I]GLP-1 or a similar high-affinity radiolabeled GLP-1R antagonist.

-

Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-GLP-1R cells.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of this compound to the experimental wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled agonist).

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

cAMP Signaling Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.

Materials:

-

Cells: HEK293 cells expressing the human GLP-1 receptor.

-

Agonist: this compound.

-

Assay Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding:

-

Seed HEK293-GLP-1R cells into a 96-well plate and allow them to attach overnight.

-

-

Agonist Stimulation:

-

Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor.

-

Add increasing concentrations of this compound to the wells.

-

Include control wells with buffer only (basal level) and a known GLP-1R agonist (positive control).

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., measuring fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

GLP-1 Receptor Signaling Pathway

Upon binding of an agonist like this compound, the GLP-1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4] The primary pathway involves the activation of the Gαs subunit, leading to the production of cAMP.

Activation of the GLP-1R by this compound leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G protein. The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various downstream cellular responses, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[5] While the Gαs/cAMP pathway is predominant, GLP-1R can also couple to other G proteins and activate alternative signaling pathways, such as those involving β-arrestin.[3][5]

References

- 1. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]

The WB4-24 Signaling Pathway in Microglia: A Technical Guide for Researchers

An In-depth Examination of a Novel Anti-Inflammatory and Analgesic Pathway

This technical guide provides a comprehensive overview of the WB4-24 signaling pathway in microglia for researchers, scientists, and drug development professionals. This compound, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a significant modulator of microglial function, eliciting potent anti-inflammatory and analgesic effects. This document details the molecular cascade initiated by this compound, presents quantitative data in a structured format, provides detailed experimental protocols for studying this pathway, and includes visualizations of the key processes.

Core Signaling Pathway

This compound exerts its effects by binding to and activating the Glucagon-Like Peptide-1 Receptor (GLP-1R) on the surface of microglial cells. This interaction triggers a downstream signaling cascade that culminates in the release of the endogenous opioid peptide, β-endorphin, which is central to the analgesic properties of this compound. Notably, this pathway appears to be independent of the modulation of pro-inflammatory cytokine expression.[1]

The activation of GLP-1R by this compound initiates two primary interconnected signaling arms:

-

cAMP/PKA Pathway: Upon ligand binding, the Gs alpha subunit of the G-protein coupled GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA).

-

IL-10/STAT3 Pathway: The signaling cascade also involves the autocrine or paracrine action of Interleukin-10 (IL-10). Activation of the GLP-1R stimulates the release of IL-10, which then binds to its own receptor (IL-10R). This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, specifically leading to the phosphorylation and activation of STAT3.

Both the PKA and STAT3 pathways converge to promote the transcription and subsequent release of β-endorphin from microglia. The released β-endorphin then acts on opioid receptors, such as the μ-opioid receptor, to produce an analgesic effect, inhibiting inflammatory nociception.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effects on microglial signaling and nociception.

| Parameter | Cell Type | This compound | GLP-1 (control) | Reference |

| IC50 for exendin(9–39)-FITC displacement | Primary Microglia | 560.0 nM | 3.2 nM | [3] |

| HEK293 cells | 300.0 nM | 2.5 nM | [3] | |

| PC12 cells | 260.0 nM | 1.7 nM | [3] |

Table 1: Competitive Binding Affinity of this compound to the GLP-1 Receptor.

| Dose (intrathecal injection) | Maximal Inhibition of Inflammatory Nociception | Reference |

| 0.3 - 100 µg | 60-80% | [1][3] |

Table 2: In Vivo Dose-Dependent Efficacy of this compound on Inflammatory Nociception in Rats.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the this compound signaling pathway in microglia.

Primary Microglial Cell Culture

This protocol describes the isolation and culture of primary microglia from neonatal rat or mouse brains.

Materials:

-

Neonatal rat or mouse pups (P0-P3)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Phosphate-Buffered Saline (PBS)

-

Poly-L-lysine coated culture flasks (T75) and plates

-

Cell strainer (70 µm)

Procedure:

-

Euthanize neonatal pups according to approved animal protocols.

-

Dissect the cerebral cortices in ice-cold PBS.

-

Remove the meninges and mince the tissue into small pieces.

-

Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes.

-

Inactivate trypsin with DMEM containing 10% FBS.

-

Gently triturate the cell suspension using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Pass the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the mixed glial cells in poly-L-lysine coated T75 flasks.

-

Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.

-

After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

-

To isolate microglia, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.

-

Collect the supernatant containing detached microglia.

-

Centrifuge the supernatant and resuspend the microglial pellet in fresh medium for plating and subsequent experiments.

Real-Time Quantitative PCR (qPCR) for β-endorphin Expression

This protocol outlines the measurement of β-endorphin mRNA levels in cultured microglia following treatment with this compound.

Materials:

-

Cultured primary microglia

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

qPCR instrument

-

Primers for β-endorphin and a reference gene (e.g., GAPDH, β-actin)

Procedure:

-

Plate primary microglia in 6-well plates.

-

Treat the cells with this compound at the desired concentrations and time points.

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for β-endorphin or the reference gene, and the cDNA template.

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in β-endorphin mRNA expression, normalized to the reference gene.

Fluorescent Immunoassay (ELISA) for β-endorphin Release

This protocol details the quantification of β-endorphin released into the cell culture supernatant from microglia treated with this compound.

Materials:

-

Cultured primary microglia

-

This compound

-

Cell culture supernatant collection tubes

-

Commercially available β-endorphin ELISA kit

-

Microplate reader

Procedure:

-

Plate primary microglia in 24-well plates.

-

Treat the cells with this compound at various concentrations for the desired duration.

-

Carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the β-endorphin ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the wells of a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric or fluorescent signal.

-

Stopping the reaction.

-

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of β-endorphin in the samples by comparing their readings to the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on microglia.

References

- 1. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microglial Activation of GLP-1R Signaling in Neuropathic Pain Promotes Gene Expression Adaption Involved in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PMC [pmc.ncbi.nlm.nih.gov]

WB4-24: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

WB4-24 is a potent, non-peptidic small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. This document provides an in-depth technical overview of the discovery and chemical synthesis of this compound, including detailed experimental protocols for its synthesis and biological characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Biological Activity

This compound was identified as a highly potent analog of Boc5, another non-peptidic GLP-1R agonist, through a series of structure-activity relationship (SAR) studies. These studies involved the synthesis and evaluation of over 50 derivatives with modifications to the central cyclobutane (B1203170) core and its four symmetrically attached side chains.[1] this compound demonstrated significantly improved bioactivity compared to its parent compound, Boc5.[1]

Mechanism of Action

This compound acts as an orthosteric agonist at the GLP-1 receptor.[2] Upon binding, it activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This signaling cascade is central to the therapeutic effects of GLP-1R agonists, which include enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and delayed gastric emptying.[4]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity in both in vitro and in vivo models. It effectively displaces the binding of the GLP-1R antagonist exendin (9-39) in microglia and shows dose-dependent anti-hypersensitive effects in rat models of inflammatory nociception induced by formalin, carrageenan, or complete Freund's adjuvant (CFA).[5] Subcutaneous administration of this compound has also been shown to be effective in these models.[5]

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the key findings.

| Assay Type | Cell Line/Model | Parameter | This compound Value | Reference Compound (GLP-1) |

| Receptor Binding | Primary Microglia | IC50 | 560.0 nM | 3.2 nM |

| Receptor Binding | HEK293 (human GLP-1R) | IC50 | 300 nM | 2.5 nM |

| Receptor Binding | PC12 (rat GLP-1R) | IC50 | 260.0 nM | 1.7 nM |

| Functional Assay (Oxidative Damage Protection) | HEK293 (human GLP-1R) | EC50 | 0.6 µM | 2.6 nM (Exenatide) |

Table 1: In Vitro Activity of this compound [1]

| Animal Model | Administration Route | Dosing Range | Observed Effect |

| Rat (Formalin-induced inflammatory nociception) | Intrathecal | 0.3 - 100 µg | Dose-dependent anti-hypersensitive effects (maximal inhibition of 60-80%) |

| Rat (CFA-induced inflammatory nociception) | Subcutaneous | Not specified | Antinociceptive effects |

Table 2: In Vivo Activity of this compound [5]

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process centered around the formation of a substituted cyclobutane core. While the specific, detailed protocol for this compound is proprietary and not fully disclosed in the public literature, the synthesis of its close analog, Boc5, provides a representative synthetic route. The synthesis of this compound follows a similar pathway with modifications in the final amide coupling steps to introduce the isobutyramido groups instead of the tert-butoxycarbonyl (Boc) groups present in Boc5.

Representative Synthetic Scheme

The synthesis of the cyclobutane core is achieved through a [2+2] photocycloaddition of a substituted cinnamic acid derivative. This is followed by functional group manipulations and amide bond formations to attach the four side chains.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Chemical Synthesis of a this compound Analog (Based on Boc5 Synthesis)

Note: This is a representative protocol based on the synthesis of related compounds.[6]

-

[2+2] Photocycloaddition: A solution of the appropriately substituted cinnamic acid derivative in an organic solvent (e.g., dichloromethane) is irradiated with UV light (e.g., 465 nm) at room temperature for 24-72 hours to yield the cyclobutane dimer.

-

Purification: The resulting cyclobutane isomers are separated and purified by column chromatography or recrystallization.

-

Functional Group Manipulation: The carboxylic acid groups on the cyclobutane core are converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate amide bond formation.

-

Amide Coupling: The activated cyclobutane core is reacted with the appropriate amine side-chain precursors in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF). The reaction is typically stirred at room temperature until completion.

-

Final Purification: The final product, this compound, is purified by preparative HPLC to yield the desired compound with high purity.

GLP-1 Receptor Binding Assay

This protocol is adapted from methods used for characterizing GLP-1R agonists in CHO cells.[2]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

-

Membrane Preparation: Cells are harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the cell membranes.

-

Binding Reaction: In a 96-well plate, cell membranes (50 µg) are incubated with a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of this compound or a reference compound in a binding buffer.

-

Incubation and Filtration: The plate is incubated to allow for competitive binding, after which the contents of each well are filtered through a glass fiber filter mat to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

cAMP Functional Assay

This protocol describes a common method for assessing the functional activity of GLP-1R agonists.[3][7]

-

Cell Seeding: HEK293 cells stably co-expressing the human GLP-1R and a cAMP response element (CRE)-driven luciferase reporter gene are seeded into a 96-well plate.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or a reference agonist for a specified period (e.g., 5 hours) at 37°C.

-

Luciferase Assay: A luciferase assay reagent is added to each well, and the luminescence is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to untreated cells, and the EC50 value is determined from the dose-response curve.

Formalin-Induced Inflammatory Pain Model in Rats

This in vivo protocol is based on established methods for assessing analgesic and anti-inflammatory compounds.[1][8][9]

-

Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Compound Administration: this compound or vehicle is administered via the desired route (e.g., intrathecal or subcutaneous) at a specified time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of the rat's hind paw.

-

Behavioral Observation: The amount of time the animal spends licking, flinching, or lifting the injected paw is recorded in discrete time intervals over a 60-minute period. The response is typically biphasic, with an early neurogenic phase and a later inflammatory phase.

-

Data Analysis: The analgesic/anti-inflammatory effect of this compound is determined by comparing the nociceptive behaviors of the treated group to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

Caption: GLP-1R signaling cascade initiated by this compound.

Caption: Experimental workflows for this compound characterization.

Conclusion

This compound is a promising small molecule GLP-1R agonist with potent in vitro and in vivo activity. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, offering valuable information for researchers in the field of metabolic diseases and pain management. The detailed protocols and structured data presented herein are intended to facilitate further research and development of this and related compounds.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. benchchem.com [benchchem.com]

- 3. axxam.com [axxam.com]

- 4. BJOC - Synthesis of esters of diaminotruxillic bis-amino acids by Pd-mediated photocycloaddition of analogs of the Kaede protein chromophore [beilstein-journals.org]

- 5. Mechanical hyperalgesia and inflammation induced by formalin in rats [bio-protocol.org]

- 6. pnas.org [pnas.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Formalin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

A Technical Whitepaper on the β-Endorphin Release Mechanism of WB4-24

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

WB4-24 is a non-peptide, small-molecule agonist of the Glucagon-like peptide-1 (GLP-1) receptor with demonstrated efficacy in mitigating inflammatory nociception.[1][2] Its primary mechanism of action involves the stimulation of β-endorphin release from spinal microglia. This document provides a detailed technical overview of this mechanism, compiling quantitative data, experimental protocols, and visualizing the core signaling pathways. The analgesic effect of this compound is not derived from the inhibition of pro-inflammatory cytokines but rather from the direct stimulation of an endogenous opioid pathway, positioning the spinal GLP-1 receptor as a promising therapeutic target for pain hypersensitivity.[1][2]

Introduction: this compound Profile

This compound is a structurally unique, non-peptide orthosteric agonist of the GLP-1 receptor (GLP-1R).[1][3] Described as a dimer featuring a cyclobutane (B1203170) core with two pairs of symmetrical side chains, it binds to a deep pocket within the transmembrane domain of the GLP-1R.[1][4] This interaction mimics the agonistic activity of endogenous peptide ligands, initiating a downstream signaling cascade that results in potent physiological effects, most notably for this paper, the modulation of pain perception through the release of β-endorphin.[1][3]

Core Mechanism: GLP-1R-Mediated β-Endorphin Release

The principal analgesic action of this compound is initiated by its binding to and activation of GLP-1 receptors expressed on the surface of spinal microglia.[1][2] This activation directly triggers the synthesis and release of the endogenous opioid peptide, β-endorphin, from these immune cells.[1][2] The released β-endorphin then acts on μ-opioid receptors, which are present on neurons, to inhibit nociceptive signaling and produce an anti-hypersensitive effect.[1]

This pathway is substantiated by experimental findings where the analgesic effects of this compound were negated by the administration of a microglial inhibitor (minocycline), an antiserum targeting β-endorphin, and a μ-opioid receptor antagonist.[1][2]

Signaling Pathway Visualization

The proposed signaling cascade initiated by this compound is detailed below. Activation of the G-protein coupled GLP-1R by this compound is known to stimulate Gαs, leading to increased adenylyl cyclase activity and cyclic AMP (cAMP) production. This in turn activates Protein Kinase A (PKA), which is a key step in modulating the expression and release of β-endorphin.

Quantitative Data

The bioactivity of this compound has been quantified in several experimental paradigms. The following tables summarize the key data regarding its dose-dependent effects on pain perception and its potency in cell-based assays.

Table 1: In Vivo Dose-Response of Intrathecal this compound

| Model of Inflammatory Nociception | This compound Dose (μg, Intrathecal) | Maximal Inhibition |

|---|---|---|

| Formalin-induced | 0.3 - 100 | Dose-dependent |

| Carrageenan-induced | 0.3 - 100 | Dose-dependent |

| Complete Freund's Adjuvant (CFA) | 0.3 - 100 | 60-80% |

Data sourced from Fan et al.[1][2]

Table 2: In Vitro Potency (EC₅₀) of this compound

| Cell Line | Assay | EC₅₀ |

|---|---|---|

| HEK293 (human GLP-1R) | Protection against H₂O₂-induced damage | 0.6 μM |

| PC12 (rat GLP-1R) | Protection against H₂O₂-induced damage | 1.2 μM |

Data sourced from Fan et al.[1]

Table 3: Effect of this compound on β-Endorphin Release from Cultured Microglia

| Treatment Condition | β-Endorphin Release |

|---|---|

| This compound (1 μM) | Significant increase |

| This compound + Minocycline (B592863) (Microglia inhibitor) | Release prevented |

Data sourced from Fan et al.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Primary Microglial Cell Culture and Stimulation

This protocol describes the isolation and culture of primary microglia from neonatal rats, which are then used to test the direct effects of this compound.

-

Isolation: Cerebral cortices are harvested from 1-day-old neonatal Wistar rats. The meninges are carefully removed, and the tissue is digested with trypsin.

-

Culture: The resulting cell suspension is filtered and centrifuged. The cell pellet is resuspended in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and seeded into flasks.

-

Purification: After the glial cultures reach confluency (typically 5-7 days), the flasks are shaken for 2 hours at approximately 200-220 rpm. The floating cells, which are highly enriched for microglia, are collected.

-

Stimulation: Purified microglia are seeded into plates. For stimulation experiments, cells are treated with this compound (e.g., 1 μM). In inhibitor experiments, cells are pre-treated with an agent like minocycline (a microglial inhibitor) for 1 hour before the addition of this compound.

-

Analysis: After a set incubation period (e.g., 6 hours), the culture medium is collected to measure the concentration of released β-endorphin via fluorescent immunoassay.

In Vivo Model of Inflammatory Pain (CFA Model)

This protocol outlines the induction and assessment of inflammatory pain in rats to test the anti-nociceptive effects of this compound.

-

Induction: Adult male Wistar rats (180–250 g) receive a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized, chronic inflammation.

-

Drug Administration: One day after CFA injection, rats are administered this compound via a single intrathecal injection at varying doses (0.3 to 100 μg).

-

Behavioral Testing: Nociceptive thresholds are measured at multiple time points (e.g., 0.5, 1, 2, 4 hours) post-drug administration.

-

Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. An increase in the threshold indicates an anti-allodynic effect.

-

Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source is measured. An increase in latency indicates an anti-hyperalgesic effect.

-

-

Antagonist Studies: To confirm the mechanism, separate groups of rats are pre-treated with intrathecal injections of a microglial inhibitor (minocycline), β-endorphin antiserum, or a μ-opioid receptor antagonist before receiving the this compound injection.

Experimental Workflow Visualization

The workflow for the in vitro microglial stimulation experiment is visualized below.

Conclusion and Implications

The data strongly indicate that this compound exerts its anti-inflammatory and analgesic effects by activating GLP-1 receptors on spinal microglia, which in turn release β-endorphin.[1][2] This mechanism is distinct from many anti-inflammatory agents that target the production of pro-inflammatory cytokines. The efficacy of this compound highlights the therapeutic potential of targeting the spinal GLP-1R for the treatment of pain hypersensitivity and inflammatory nociception. For drug development professionals, this specific, non-peptide agonist provides a promising lead for developing novel analgesics with a unique mechanism of action that leverages the body's endogenous opioid system within the central nervous system's immune cells.

References

- 1. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary Microglial Cell Culture and Stimulation [bio-protocol.org]

- 4. Microglial Activation of GLP-1R Signaling in Neuropathic Pain Promotes Gene Expression Adaption Involved in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

cryo-EM structure of WB4-24 GLP-1R complex

An In-depth Technical Guide on the Cryo-EM Structure of the WB4-24 GLP-1R Complex

This guide provides a comprehensive technical overview of the cryo-electron microscopy (cryo-EM) structure of the human glucagon-like peptide-1 receptor (GLP-1R) in complex with the non-peptidic, small-molecule agonist this compound and the stimulatory G protein (Gs). This structural information is pivotal for understanding peptidomimetic agonism and advancing the structure-based design of novel therapeutics for type 2 diabetes and obesity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound-GLP-1R complex, including its pharmacological activity and the cryo-EM structural determination parameters.

Table 1: Pharmacological Properties of this compound at the Human GLP-1R

| Parameter | Value | Cell Line | Assay Type |

| EC₅₀ (cAMP Response) | 23 ± 1.13 nM[1] | HEK293 | Gs-mediated cAMP accumulation |

| IC₅₀ (Binding Affinity) | ~300 nM[2] | HEK293 | Competitive displacement of exendin(9–39)-FITC |

| IC₅₀ (Binding Affinity) | 560.0 nM[2] | Primary Microglial Cells | Competitive displacement of exendin(9–39)-FITC |

| IC₅₀ (Binding Affinity) | 260.0 nM[2] | PC12 Cells | Competitive displacement of exendin(9–39)-FITC |

Table 2: Cryo-EM Data Collection and Structure Refinement

| Parameter | Value |

| PDB ID | 7X8S[3] |

| EMDB ID | EMD-33058[4] |

| Resolution | 3.09 Å[3] |

| Microscope | Titan Krios G3i[5] |

| Detector | Gatan K3 Direct Electron Detector[5] |

| Experimental Method | Single-particle cryo-electron microscopy[6] |

Structural Insights and Ligand Binding

The cryo-EM structure reveals how the small molecule this compound engages and activates the GLP-1R. Unlike endogenous peptide agonists, this compound binds deep within the transmembrane domain (TMD) of the receptor.[1][7]

Key Structural Features:

-

Complex Composition : The resolved structure consists of the human GLP-1R, the agonist this compound, a heterotrimeric Gs protein (Gαs, Gβ, Gγ), and a stabilizing nanobody (Nb35).[4]

-

Binding Pocket : this compound settles into a pocket formed by the extracellular domain (ECD), extracellular loop 2 (ECL2), and transmembrane helices (TM) 1, 2, 3, and 7.[1][3]

-

Peptidomimetic Interaction : One arm of the this compound molecule inserts deeply into the orthosteric binding pocket, partially overlapping with the binding site of the N-terminal residues of the native GLP-1 peptide.[1][3] The other arms of the molecule extend into the clefts between TM1-TM7, TM1-TM2, and TM2-TM3.[1]

-

Receptor Activation : The binding of this compound, along with G protein coupling, induces significant conformational changes from the inactive state. This includes an outward movement of the intracellular portion of TM6, a hallmark of class B GPCR activation, which creates a cavity to accommodate the Gαs subunit.[1][8]

GLP-1R Signaling Pathways

The GLP-1R is a class B G protein-coupled receptor (GPCR).[9][10] Its primary signaling cascade is initiated through coupling to the Gs protein, though other pathways have been suggested.

-

Canonical Gs Pathway : Upon agonist binding, GLP-1R activates Gs, which in turn stimulates adenylyl cyclase (AC).[11] AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][11] This cascade is central to GLP-1's metabolic effects, including glucose-dependent insulin (B600854) secretion.[10]

-

Alternative Pathways : Some studies suggest GLP-1R may also couple to other G proteins, such as Gq/11 (leading to intracellular calcium mobilization) or Gi (inhibiting adenylyl cyclase), although Gs coupling is the predominant and most well-established pathway.[11][12] Furthermore, β-arrestin-mediated signaling can lead to the activation of other pathways, such as the ERK1/2 cascade.[12]

Experimental Protocols

The determination of the this compound-GLP-1R-Gs complex structure involved several key experimental procedures.

Protein Expression and Complex Formation

-

Receptor Expression : The human GLP-1R was expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system. This is a common method for producing high quantities of functional GPCRs.[6]

-

Gs Protein Purification : The heterotrimeric Gs protein was expressed in E. coli and purified separately.

-

Complex Assembly : The agonist-receptor-G protein complex was assembled in situ. Cell membranes containing the expressed GLP-1R were incubated with purified Gs protein, the agonist this compound, and the stabilizing nanobody Nb35.[5][6] To improve the solubility of this compound and facilitate binding, a surfactant such as poloxamer 188 (P188) was used.[1]

-

Solubilization and Purification : The entire complex was then solubilized from the membrane using a mild detergent (e.g., MNG or DDM).[6] The solubilized complex was purified using affinity chromatography followed by size-exclusion chromatography to ensure a homogenous sample.[6]

Cryo-EM Sample Preparation and Data Acquisition

-

Grid Preparation : A small volume (typically 3 µL) of the purified complex solution was applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[5]

-

Vitrification : The grid was blotted to create a thin film of the sample and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the native structure of the complex.[5]

-

Data Collection : Data were collected on a high-end transmission electron microscope, such as a Titan Krios, operating at 300 kV and equipped with a direct electron detector.[5] Thousands of movies of the frozen, hydrated particles were recorded.

cAMP Accumulation Assay

-

Cell Culture : HEK293 cells stably expressing the human GLP-1R were cultured under standard conditions.

-

Agonist Stimulation : Cells were incubated with varying concentrations of the agonist (this compound) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Measurement : After incubation, cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis : The resulting data were fitted to a dose-response curve to determine the potency (EC₅₀) of the agonist.[1]

Conclusion and Implications

The cryo-EM structure of the this compound-bound GLP-1R provides a high-resolution snapshot of how a non-peptidic agonist activates this crucial metabolic receptor. The findings reveal a distinct binding mode compared to peptide agonists, offering a structural framework for the rational design and optimization of small-molecule therapeutics.[1][13] This deeper understanding of peptidomimetic agonism at the GLP-1R can accelerate the development of orally bioavailable drugs for the treatment of type 2 diabetes and obesity, potentially overcoming the limitations of current injectable peptide-based therapies.[1]

References

- 1. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7x8s - Cryo-EM structure of the this compound-bound hGLP-1R-Gs complex - Summary - Protein Data Bank Japan [pdbj.org]

- 4. EMDB-33058: Cryo-EM structure of the this compound-bound hGLP-1R-Gs complex - Yorodumi [pdbj.org]

- 5. Cryo-electron microscopy structure of the glucagon receptor with a dual-agonist peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the activated GLP-1 receptor in complex with G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glucagon-Like Peptide-1 and Its Class B G Protein–Coupled Receptors: A Long March to Therapeutic Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 13. Structural basis of peptidomimetic agonism revealed by small- molecule GLP-1R agonists Boc5 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

WB4-24 Target Validation in Inflammatory Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation of WB4-24 as a therapeutic target for inflammatory pain. This compound is a non-peptide, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R)[1][2][3]. Research indicates that this compound exerts its analgesic effects through a novel mechanism involving the stimulation of β-endorphin release from spinal microglia, rather than by inhibiting pro-inflammatory cytokines[1][2]. This document summarizes the key quantitative data, details the experimental protocols used for its validation, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-nociceptive effects of this compound have been quantified in various rodent models of inflammatory pain. The data presented below is derived from studies involving formalin-, carrageenan-, and Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats[1][2][3].

Table 1: Dose-Dependent Effects of Intrathecal this compound on Inflammatory Pain

| Inflammatory Model | Pain Response | This compound Doses (µg) | Maximal Inhibition (%) |

| Formalin-induced (Phase II) | Nociceptive Behaviors | 0.3, 1, 3, 10, 30, 100 | 60-80% |

| Carrageenan-induced | Mechanical Allodynia | 0.3, 1, 3, 10, 30, 100 | 60-80% |

| Carrageenan-induced | Thermal Hyperalgesia | 0.3, 1, 3, 10, 30, 100 | 60-80% |

| CFA-induced (Chronic) | Mechanical Allodynia | 0.3, 1, 3, 10, 30, 100 | 60-80% |

| CFA-induced (Chronic) | Thermal Hyperalgesia | 0.3, 1, 3, 10, 30, 100 | 60-80% |

Data synthesized from Fan et al. (2015). Maximal inhibition was observed to be dose-dependent[1][2][3].

Table 2: Systemic Effects of Subcutaneous this compound in CFA-Treated Rats

| Pain Response | This compound Dose (mg/kg) | Measurement Timepoints (post-injection) | Outcome |

| Thermal Hyperalgesia | 100 | 0.5, 1, 2, and 4 hours | Antinociceptive effect observed |

| Mechanical Allodynia | 100 | 0.5, 1, 2, and 4 hours | Antinociceptive effect observed |

Data from a study in rats with CFA-induced acute inflammatory nociception[1].

Signaling Pathway and Mechanism of Action

This compound's analgesic effect is initiated by its binding to GLP-1 receptors on spinal microglia. This interaction stimulates the release of the endogenous opioid peptide, β-endorphin. Subsequently, β-endorphin acts on μ-opioid receptors to produce an anti-hypersensitive effect. Notably, this mechanism is distinct from the canonical anti-inflammatory pathways, as this compound did not inhibit the expression of pro-inflammatory cytokines in spinal cord tissue or in lipopolysaccharide (LPS)-stimulated cultured microglia[1][2]. The anti-allodynic effects of this compound were prevented by a microglial inhibitor, β-endorphin antiserum, and a μ-opioid receptor antagonist, further confirming this pathway[1][2].

References

- 1. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.cn [medchemexpress.cn]

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of WB4-24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on WB4-24, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. The document focuses on its pharmacokinetic and pharmacodynamic properties, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Introduction

This compound is a dimeric small molecule characterized by a cyclobutane (B1203170) core and two pairs of symmetrical side chains.[1] It functions as an orthosteric agonist of the GLP-1 receptor, demonstrating activity in the micromolar range.[1] While this compound has shown potent in vitro and in vivo bioactivities, its development as a therapeutic agent is hampered by poor solubility and low oral bioavailability, being subject to metabolism by esterases in the gastrointestinal tract.[2] Consequently, it is primarily regarded as a valuable tool compound for investigating the molecular mechanisms of non-peptidic ligand interaction with and activation of the GLP-1 receptor.[2]

Pharmacodynamic Profile

The primary mechanism of action for this compound's biological effects is the activation of the GLP-1 receptor. This has been demonstrated to elicit specific downstream signaling, particularly in the context of nociception.

In Vitro Receptor Binding and Activity

This compound has been shown to bind to the GLP-1 receptor and displace the binding of other known ligands in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound in displacing exendin(9–39)-FITC binding are summarized in the table below.

| Cell Line | Receptor Type | IC50 of this compound (nM) |

| Primary Microglial Cells | Rat GLP-1 Receptor | 560.0 |

| HEK293 Cells | Human GLP-1 Receptor | 300.0 |

| PC12 Cells | Rat GLP-1 Receptor | 260.0 |

| Data sourced from competitive binding assays.[1] |

In Vivo Anti-Nociceptive Effects

This compound has demonstrated significant anti-hypersensitive effects in various rat models of inflammatory pain. Both intrathecal and subcutaneous administration have been shown to be effective.

| Pain Model | Administration Route | Dose Range | Maximal Inhibition | Effect on Nociceptive Pain |

| Formalin-induced | Intrathecal | 0.3 - 100 µg | 60-80% (tonic phase) | Not effective |

| Carrageenan-induced | Intrathecal | 0.3 - 100 µg | 60-80% | Not effective |

| CFA-induced | Intrathecal | 0.3 - 100 µg | 60-80% | Not effective |

| CFA-induced | Subcutaneous | 100 mg/kg | Antinociceptive | Not specified |

| CFA: Complete Freund's Adjuvant. Data from studies in rats.[1][3] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-nociceptive effects by activating GLP-1 receptors expressed on microglia in the spinal cord. This activation leads to the release of β-endorphin, which in turn acts on μ-opioid receptors to produce analgesia. This pathway is distinct from the inhibition of pro-inflammatory cytokine expression.[1][3]

References

- 1. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on WB4-24 as an Orthosteric Agonist of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WB4-24, a non-peptide, orthosteric agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). It details its pharmacological properties, binding characteristics, signaling pathways, and relevant experimental methodologies.

Introduction

This compound is a small molecule agonist that acts on the GLP-1R, a key target in the treatment of type 2 diabetes and obesity.[1] Unlike peptide-based GLP-1R agonists, this compound is a non-peptide molecule, offering a potential alternative for therapeutic development.[2] It is a dimer with a cyclobutane (B1203170) core and two pairs of symmetrical side chains.[3] Structural studies have revealed that this compound binds to a pocket deep within the transmembrane domain of the GLP-1R.[2][4] This guide synthesizes the current understanding of this compound's interaction with the GLP-1R and its downstream effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound in various assays.

Table 1: Receptor Binding Affinity of this compound

| Cell Line | Assay Type | Tracer | IC50 of this compound (nM) | IC50 of GLP-1 (nM) | Reference |

| Primary Microglial Cells | Displacement Binding | Exendin(9–39)-FITC | 560.0 | 3.2 | [3] |

| HEK293 Cells | Displacement Binding | Exendin(9–39)-FITC | 300 | 2.5 | [3] |

| PC12 Cells | Displacement Binding | Exendin(9–39)-FITC | 260.0 | 1.7 | [3] |

Table 2: Functional Potency of this compound

| Cell Line | Assay Type | Effect | EC50 of this compound (µM) | EC50 of Exenatide (nM) | Reference |

| HEK293 Cells | Oxidative Damage Protection | Protection against H₂O₂-induced damage | 0.6 | 2.6 | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Administration | Doses (µg) | Maximal Inhibition | Reference |

| Rat | Inflammatory Nociception (formalin, carrageenan, CFA) | Intrathecal | 0.3, 1, 3, 10, 30, 100 | 60-80% | [3][5] |

| Rat | Inflammatory Nociception (CFA) | Subcutaneous | Not specified | Antinociceptive | [3][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Receptor Binding Assay (Displacement Assay)

This protocol is based on the displacement of a fluorescently labeled antagonist, exendin(9–39)-FITC, by this compound.[3]

-

Cell Culture: Primary microglial cells, HEK293 cells stably expressing human GLP-1R, or PC12 cells expressing rat GLP-1R are cultured under standard conditions.

-

Assay Buffer: A suitable binding buffer is used (e.g., PBS with 0.1% BSA).

-

Procedure:

-

Cells are harvested and washed with assay buffer.

-

A fixed concentration of exendin(9–39)-FITC (e.g., 30 nM) is added to the cells.[3]

-

Increasing concentrations of unlabeled this compound or GLP-1 (as a positive control) are added to compete with the binding of the fluorescent tracer.

-

The mixture is incubated to reach equilibrium.

-

The amount of bound exendin(9–39)-FITC is measured using a flow cytometer.

-

The concentration of this compound that inhibits 50% of the specific binding of the tracer (IC50) is determined by non-linear regression analysis.[3]

-

3.2. cAMP Accumulation Assay

This protocol outlines a typical procedure for measuring intracellular cAMP levels following GLP-1R activation.

-

Cell Culture: HEK293 cells stably expressing GLP-1R are seeded in 96-well plates and grown to confluence.

-

Reagents:

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

The culture medium is removed, and cells are washed with stimulation buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor in stimulation buffer.

-

Increasing concentrations of this compound or a standard agonist (e.g., GLP-1) are added to the wells.

-

The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

The stimulation is stopped by adding lysis buffer.

-

The intracellular cAMP concentration is determined using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The EC50 value is calculated from the dose-response curve.

-

3.3. ERK Phosphorylation Assay

This protocol describes a general method for assessing ERK1/2 phosphorylation upon GLP-1R activation.

-

Cell Culture: Cells expressing GLP-1R are seeded in multi-well plates and serum-starved overnight to reduce basal ERK phosphorylation.

-

Reagents:

-

Serum-free medium.

-

Stimulation buffer.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

-

-

Procedure:

-

Cells are stimulated with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

The stimulation is terminated by aspirating the medium and adding ice-cold lysis buffer.

-

Cell lysates are collected and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blotting), or analyzed in-well (In-Cell Western or ELISA).

-

The membrane or wells are blocked and then incubated with the primary antibody against p-ERK.

-

After washing, the membrane or wells are incubated with the secondary antibody.

-

The signal is detected, and the intensity is quantified.

-

The membrane is then stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.

-

Signaling Pathways and Experimental Workflows

4.1. GLP-1R Signaling Pathway Activated by this compound

Caption: GLP-1R signaling cascade initiated by this compound.

4.2. Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive receptor binding assay.

Discussion

This compound represents a significant development in the field of non-peptide GLP-1R agonists. Its ability to act as an orthosteric agonist with full intrinsic activity, albeit at a lower potency than the native ligand GLP-1, makes it a valuable research tool and a potential scaffold for the development of orally available therapeutics.[3] The cryo-electron microscopy structures of this compound in complex with the GLP-1R have provided unprecedented insights into how a small molecule can mimic the action of a larger peptide agonist.[1][2][4][6] These structural details reveal that this compound binds deep within the transmembrane domain, overlapping with the binding site of the N-terminus of GLP-1.[4][7]

The functional consequences of this compound binding extend beyond canonical Gs-cAMP signaling. Studies have shown its involvement in pathways leading to ERK phosphorylation and the release of β-endorphin from microglial cells, which underlies its anti-nociceptive effects in models of inflammatory pain.[3][5] This suggests that this compound may have therapeutic potential beyond glycemic control, including the management of inflammatory conditions.

Further research is warranted to optimize the pharmacokinetic properties of this compound and its analogs to improve their bioavailability and in vivo efficacy.[8] The detailed understanding of its binding mode and signaling profile provided in this guide will be instrumental for medicinal chemists and pharmacologists in the design of next-generation small-molecule GLP-1R agonists.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The non-peptide GLP-1 receptor agonist this compound blocks inflammatory nociception by stimulating β-endorphin release from spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of peptidomimetic agonism revealed by small- molecule GLP-1R agonists Boc5 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

WB4-24: Application Notes and Protocols for In Vivo Nociception Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo study of WB4-24, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. This compound has demonstrated significant anti-nociceptive effects in rodent models of inflammatory pain. These protocols are intended to guide researchers in pharmacology, neuroscience, and drug development in the effective use of this compound for preclinical pain research.

Introduction to this compound

This compound is a small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Unlike peptidic GLP-1R agonists, this compound offers the potential for different pharmacokinetic and pharmacodynamic properties. Structurally, it is an analog of Boc5, another small-molecule GLP-1R agonist, but exhibits more potent in vitro and in vivo bioactivities.[3][4][5] In the context of pain, this compound has been shown to block inflammatory nociception by stimulating the release of β-endorphin from spinal microglia.[2][6] This unique mechanism of action, which is distinct from the inhibition of pro-inflammatory cytokines, makes this compound a compelling compound for the investigation of novel analgesic pathways.[2][6]

Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in rat models of inflammatory pain.

Table 1: Dose-Dependent Anti-Nociceptive Effects of Intrathecal this compound in the Formalin Test [6]

| Dose (µg) | Maximal Inhibition (%) | ED₅₀ (µg) (95% Confidence Limits) |

| 0.3 - 100 | 60 - 80 | 2.0 (1.3 - 2.8) |

Table 2: Effects of Intrathecal this compound on β-endorphin and POMC mRNA Expression in the Spinal Cord of Naive and CFA-Treated Rats [6]

| Treatment Group | Fold Increase in β-endorphin | Fold Increase in POMC mRNA |

| Naive + this compound (30 µg) | 0.4 | 1.2 |

| CFA-Treated + this compound (30 µg) | 1.3 | 2.1 |

Signaling Pathway of this compound in Nociception

This compound exerts its anti-nociceptive effects through a specific signaling cascade within the spinal cord. The process begins with the activation of GLP-1 receptors on microglia. This stimulation triggers the release of β-endorphin, an endogenous opioid peptide. The released β-endorphin then acts on µ-opioid receptors, which are located on neurons, to ultimately inhibit pain signaling. This pathway is notable as it does not involve the suppression of pro-inflammatory cytokines.[2][6]

Experimental Protocols

The following are detailed protocols for in vivo studies using this compound in rodent models of inflammatory pain.

Preparation of this compound Solution

-

Source: this compound can be obtained from the National Center for Drug Screening (Shanghai, China).[6]

-

Vehicle: Prepare a vehicle solution of 1% DMSO and 19% PEG400 in saline.[6]

-

Dissolving this compound: Dissolve this compound in the vehicle to the desired concentration for injection.

Animal Models of Inflammatory Pain

-

Animals: Adult male Sprague-Dawley rats are a suitable model.

-

Inflammatory Agents:

Administration of this compound

-

Intrathecal (i.t.) Injection:

-

Subcutaneous (s.c.) Injection:

-

For systemic administration, inject this compound subcutaneously.

-

This route has also been shown to be effective in CFA-treated rats.[2]

-

Behavioral Testing for Nociception

-

Mechanical Allodynia:

-

Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus.

-

-

Thermal Hyperalgesia:

-